4-(2-oxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-(2-Oxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a pyrrolidinone ring, a thiophene group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: This step often involves the use of thiophene-2-carbaldehyde or similar reagents, which can be coupled to the pyrrolidinone ring through various organic reactions such as the Wittig reaction or the Heck reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(2-Oxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
4-(2-Oxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(2-oxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide imparts unique electronic properties that can be advantageous in certain applications, such as in the development of materials with specific electronic or optical characteristics.
Properties
Molecular Formula |
C15H16N2O3S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O3S2/c18-15-4-1-9-17(15)12-5-7-14(8-6-12)22(19,20)16-11-13-3-2-10-21-13/h2-3,5-8,10,16H,1,4,9,11H2 |
InChI Key |
WSJHMJGRNBOXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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